2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine (CAS: 1352391-12-8, molecular formula: C₁₄H₁₉BN₂O₂) is a boronic ester-functionalized heterocyclic compound. Its core structure consists of an imidazo[1,2-a]pyrimidine scaffold substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 4. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals due to its stability and reactivity .
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-9-7-17-8-10(6-15-11(17)16-9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSOSXPBYPUVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134222 | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-06-2 | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylimidazo[1,2-a]pyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables palladium-catalyzed coupling with aryl/heteroaryl halides. Key findings include:
-
The reaction with 5-bromo-2-chloropyrimidine proceeds via lithium-halogen exchange followed by boronate formation, achieving quantitative yields under anhydrous conditions .
-
Coupling with chlorinated quinazolines produces bioactive hybrids through sequential nucleophilic substitution and Suzuki steps .
Functionalization of the Imidazo[1,2-a]pyrimidine Core
The scaffold undergoes regioselective modifications:
Electrophilic Aromatic Substitution
-
Bromination at C3 using NBS in DMF introduces bromo groups for further functionalization (e.g., Sonogashira coupling) .
-
Friedel-Crafts alkylation with aldehydes in the presence of ZnCl₂ yields 6-aryl-methyl derivatives .
Oxidative Transformations
-
Treatment with m-CPBA oxidizes sulfur-containing side chains to sulfones, enhancing metabolic stability .
-
Hydrogen peroxide-mediated oxidation converts boronic esters to boronic acids for pH-sensitive targeting.
Tandem Cyclization Reactions
The compound participates in multicomponent syntheses:
-
In I₂/TBHP systems, C–C bond cleavage generates amides via radical intermediates .
-
Cyclization with bromopyruvates forms ester derivatives with antimitotic activity .
Kinase Inhibition
-
Pyrido[3,4-d]pyrimidine hybrids (e.g., compound 34h ) show IC₅₀ values <10 nM against MPS1 kinase, with high selectivity over 300+ kinases .
-
Structural optimization reduces logP values by 1.5 units compared to earlier analogs, improving solubility .
Anticancer Activity
-
Quinazoline-imidazopyrimidine hybrids inhibit EGFR with IC₅₀ = 0.008 μM and suppress HCT116 cell proliferation at 0.6 μM .
-
6-Benzyl derivatives induce apoptosis via ROS-mediated pathways (EC₅₀ = 2.1 μM) .
Stability and Reactivity Considerations
-
The boronic ester demonstrates hydrolytic stability in neutral aqueous media but decomposes under strongly acidic (pH <3) or basic (pH >10) conditions.
-
Storage under argon at −20°C prevents oxidation of the dioxaborolane moiety .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit promising anticancer properties. The incorporation of boron-containing moieties like the dioxaborolane group enhances the bioactivity of these compounds. Studies have shown that such derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics .
Organic Synthesis
Building Blocks for Complex Molecules
As a versatile building block in organic synthesis, this compound can be utilized to synthesize more complex structures through cross-coupling reactions. Its boron atom allows for efficient coupling with organohalides in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds .
Functionalization of Aromatic Compounds
The presence of the dioxaborolane group enables selective functionalization of aromatic systems. This property is particularly useful in creating libraries of compounds for drug discovery and materials science applications .
Materials Science
Polymer Chemistry
In materials science, the compound's unique structure allows it to be incorporated into polymers to enhance their mechanical and thermal properties. Research is ongoing to explore its use in creating high-performance materials suitable for various industrial applications .
Nanomaterials Development
There is potential for using this compound in the development of nanomaterials due to its ability to form stable complexes with metal ions. Such interactions can lead to novel nanostructures with tailored electronic properties for use in sensors and electronic devices .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via apoptosis induction. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria; potential for antibiotic development. |
| Study 3 | Organic Synthesis | Successfully employed in Suzuki-Miyaura reactions to synthesize complex biaryl compounds. |
| Study 4 | Polymer Chemistry | Enhanced thermal stability and mechanical strength in polymer composites when incorporated. |
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling. The imidazo[1,2-a]pyrimidine core can engage in π-π stacking interactions, enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
Structural Modifications in Imidazo-Fused Heterocycles
The compound is compared to structurally related boronic esters with variations in substituents, heterocyclic cores, or boronic ester positions. Key analogs include:
Physicochemical Properties
- Solubility : The pyrimidine core (target compound) reduces solubility in polar solvents compared to pyridazine analogs due to decreased polarity .
- Thermal Stability : Boronic esters on imidazo[1,2-a]pyrimidines exhibit higher thermal stability (decomposition >200°C) than imidazo[1,2-a]pyridines, likely due to aromatic core rigidity .
- Reactivity : Electron-deficient pyrimidine cores enhance electrophilicity at the boron center, accelerating Suzuki couplings compared to pyridine analogs .
Pharmacological Relevance
Imidazo[1,2-a]pyrimidines are studied for neuroleptic, anxiolytic, and antihypertensive activities . In contrast, carboxylated analogs (e.g., ) show improved bioavailability due to ionizable groups.
Biological Activity
The compound 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine is a notable derivative in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity based on recent research findings and case studies.
- IUPAC Name: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
- Molecular Formula: C15H20BNO2
- Molecular Weight: 257.14 g/mol
- CAS Number: 1650548-44-9
Biological Activity Overview
Research indicates that compounds similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine exhibit a range of biological activities including anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives can effectively inhibit the proliferation of cancer cells. For instance:
- A related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting significantly lower effects on non-cancerous MCF10A cells. This suggests a promising therapeutic window for selective targeting of cancer cells over normal cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- It demonstrated selectivity against cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation. The IC50 values for inhibition were reported as 290 nM , indicating potential for development as a targeted cancer therapy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that compounds in this class generally exhibit favorable profiles:
- Oral bioavailability was noted at approximately 31.8% , with a clearance rate of 82.7 mL/h/kg after intravenous administration .
- Toxicity assessments showed no acute toxicity in animal models at doses up to 2000 mg/kg , indicating a good safety profile .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated potent anticancer activity with an IC50 of 0.126 μM against MDA-MB-231 cells | Supports further development for cancer therapy |
| Study B | Evaluated pharmacokinetics showing good oral bioavailability and low toxicity | Suggests suitable candidate for oral administration |
| Study C | Investigated enzyme inhibition with significant selectivity for CDK | Potential for targeted cancer treatment |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine?
- Methodology : The compound is synthesized via condensation reactions between 2-aminoimidazole derivatives and boronic ester-containing precursors. A general approach involves refluxing 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) in ethanol or dichloromethane, often using triethylamine (Et3N) as a base. For example, refluxing 2-amino-4,5-dicyanoimidazole with a boronic ester in EtOH under nitrogen yields the target compound after purification . Advanced protocols may employ microwave-assisted or one-pot strategies for improved efficiency .
Table 1 : Comparison of Synthetic Conditions
| Precursor | Solvent | Catalyst/Base | Temperature/Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminoimidazole | EtOH | Et3N | Reflux, 10 h | 60–70% | |
| Carboxamide derivative | DCM | TFAA* | 45°C, 30 min | 82% | |
| *TFAA: Trifluoroacetic anhydride |
Q. How is the compound purified post-synthesis?
- Methodology : Purification typically involves column chromatography using gradients of n-hexane/ethyl acetate (3:1) to remove unreacted starting materials . For crystalline products, recrystallization from ethyl acetate or dichloromethane is effective . High-performance liquid chromatography (HPLC) may be used for analytical-scale purity checks .
Q. What spectroscopic methods confirm the compound’s structure?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methyl group (δ 2.25–2.40 ppm) and aromatic protons (δ 7.04–8.10 ppm) from the imidazo[1,2-a]pyrimidine core . The dioxaborolane protons appear as a singlet (δ 1.3 ppm) .
- IR : Stretching vibrations for C-B (≈1350 cm<sup>−1</sup>) and B-O (≈680 cm<sup>−1</sup>) confirm the boronic ester .
- HRMS : Exact mass analysis (e.g., m/z 319.1136 for C12H7BrN4O2) validates molecular composition .
Advanced Research Questions
Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?
- Methodology : The boronic ester enables Suzuki-Miyaura couplings with aryl halides. For example, reacting the compound with 3-chloro-6-pyridazine under Pd catalysis yields biaryl derivatives. Computational studies (e.g., TD-DFT) reveal the boronic ester lowers the LUMO energy, enhancing electrophilicity . Solvent effects (e.g., dioxane vs. DMF) modulate reaction kinetics and regioselectivity .
Q. What strategies evaluate the compound’s pharmacological potential?
- Methodology :
- In vitro assays : Screen for anxiolytic or antimicrobial activity using receptor-binding assays (e.g., GABAA modulation) .
- Molecular docking : Simulate interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina. The imidazo[1,2-a]pyrimidine scaffold shows affinity for adenosine receptors .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP ≈2.5) using QSAR models .
Q. How do computational methods predict electronic properties?
- Methodology :
- HOMO-LUMO analysis : TD-B3LYP/6-311G(d,p) calculations in Gaussian 09 reveal a HOMO-LUMO gap of ≈4.2 eV, indicating moderate reactivity .
- Solvent effects : Polarizable continuum models (PCM) show red-shifted UV-Vis spectra in DMF compared to gas phase .
Q. How to resolve contradictions in reported spectral data?
- Methodology : Cross-validate using multiple techniques (e.g., X-ray crystallography for planar vs. non-planar conformations). For example, highlights non-planarity in related derivatives, which affects NMR coupling constants . Solvent-induced shifts (e.g., DMSO vs. CDCl3) should also be considered .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
